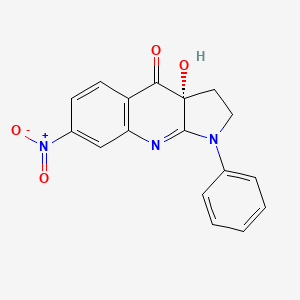

(R)-nitro-Blebbistatin

描述

(R)-硝基布莱布斯汀是布莱布斯汀的一种更稳定的衍生物,布莱布斯汀是一种著名的肌球蛋白 II 抑制剂。该化合物以其在蓝光照射下的增强稳定性而著称,这使其更适合于荧光活细胞成像应用。 在布莱布斯汀结构中添加硝基有助于防止其降解,从而扩展其在各种科学研究背景下的可用性 .

准备方法

合成路线和反应条件

(R)-硝基布莱布斯汀的合成通常涉及布莱布斯汀的硝化。该过程从布莱布斯汀的制备开始,然后在受控条件下使用硝酸和硫酸的混合物进行硝化。仔细监测反应以确保布莱布斯汀分子上所需位置的选择性硝化。

工业生产方法

(R)-硝基布莱布斯汀的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和优化的反应条件,以最大限度地提高产率和纯度。最终产品经过严格的质量控制措施,以确保其满足研究应用的所需标准。

化学反应分析

反应类型

(R)-硝基布莱布斯汀经历各种化学反应,包括:

氧化: 硝基可以在特定条件下进一步氧化。

还原: 硝基可以使用还原剂(如氢气)在催化剂存在下还原为胺基。

取代: 硝基可以参与亲核取代反应。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用钯碳或其他合适的催化剂进行催化加氢。

取代: 胺类或硫醇类等亲核试剂可以在碱性条件下使用。

主要产品

氧化: 形成亚硝基或硝基衍生物。

还原: 形成氨基布莱布斯汀。

取代: 形成取决于所用亲核试剂的取代衍生物。

科学研究应用

(R)-硝基布莱布斯汀在科学研究中具有广泛的应用:

化学: 用作各种生化分析中稳定的肌球蛋白 II 抑制剂。

生物学: 由于其在蓝光下的稳定性,它被用于活细胞成像研究。

医学: 正在研究其在涉及肌球蛋白 II 的疾病中的潜在治疗应用。

工业: 用于开发需要稳定肌球蛋白 II 抑制的新材料和化合物。

作用机制

(R)-硝基布莱布斯汀通过抑制肌球蛋白 II 发挥作用,肌球蛋白 II 是一种参与细胞分裂、细胞运动和肌肉收缩等各种细胞过程的运动蛋白。该化合物与肌球蛋白 II ATPase 位点结合,阻止 ATP 水解,从而抑制肌球蛋白 II 的运动活性。 这种抑制会破坏肌球蛋白 II 的正常功能,导致各种细胞效应,具体取决于其使用的背景 .

相似化合物的比较

类似化合物

布莱布斯汀: 母体化合物,在蓝光下稳定性较差。

(S)-硝基布莱布斯汀: (R)-硝基布莱布斯汀的对映异构体,具有相似的稳定性特性。

(R)-布莱布斯汀: 未硝化形式,在蓝光下稳定性较差。

独特性

(R)-硝基布莱布斯汀由于其在蓝光下的增强稳定性而独一无二,使其特别适用于需要长时间曝光光照的应用,例如活细胞成像。 这种稳定性是通过添加硝基实现的,该硝基可以防止布莱布斯汀在这些条件下通常发生的降解 .

如果您还有其他问题或需要更多详细信息,请随时提出!

生物活性

(R)-Nitro-Blebbistatin is a derivative of blebbistatin, a well-known inhibitor of non-muscle myosin II ATPases. This compound has garnered attention due to its enhanced stability and reduced phototoxicity compared to its predecessor, making it a valuable tool in cellular and molecular biology research. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on cellular processes, and relevant case studies.

This compound inhibits myosin II ATPase activity by binding to the myosin head in a manner that stabilizes the actin-detached state. This inhibition prevents actomyosin interactions, leading to various biological effects such as:

- Inhibition of Cytokinesis : The compound disrupts the contractile ring formation necessary for cell division.

- Alteration of Cell Migration : Depending on the context, it can either enhance or inhibit cell motility.

- Prevention of Apoptosis-Related Blebbing : It blocks the formation of membrane blebs during apoptosis.

The IC50 values for this compound indicate its potency, with values ranging from 0.5 to 5 µM for non-muscle myosin IIA and IIB, while showing significantly weaker inhibition for smooth muscle myosin (IC50 = 80 µM) .

Biological Effects

The biological activity of this compound has been demonstrated in various studies:

- Cellular Morphology Changes : In experiments with chicken dorsal skin fibroblasts, treatment with this compound resulted in multipolar cell shapes and random migration patterns compared to control cells that exhibited elongated shapes and directed movement .

- Thrombin Interaction Studies : Research indicates that this compound can prevent thrombin-induced inhibition of intercellular calcium waves in endothelial cells. In these studies, pre-treatment with the compound significantly increased ATP release and active area compared to controls .

Case Studies

Comparative Stability

One significant advantage of this compound over traditional blebbistatin is its photostability. Traditional blebbistatin is prone to degradation under blue light exposure, which can complicate experimental outcomes. The introduction of the nitro group enhances stability and reduces cytotoxic effects associated with prolonged exposure to light .

属性

IUPAC Name |

(3aR)-3a-hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c21-15-13-7-6-12(20(23)24)10-14(13)18-16-17(15,22)8-9-19(16)11-4-2-1-3-5-11/h1-7,10,22H,8-9H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMYHNYWFMRDKQ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C21O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)[C@]21O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。